N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)benzo[d]thiazole-6-carboxamide
Description
The compound N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)benzo[d]thiazole-6-carboxamide features a thiazole core substituted with a 4-methyl group and a thiophen-2-yl moiety at the 2-position. The thiazole ring is further functionalized via a methylene bridge to a benzo[d]thiazole-6-carboxamide group. Its synthesis likely involves coupling reactions between thiazole intermediates and benzo[d]thiazole derivatives, analogous to methods described for structurally related compounds .
Properties
IUPAC Name |
N-[(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)methyl]-1,3-benzothiazole-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3OS3/c1-10-15(24-17(20-10)13-3-2-6-22-13)8-18-16(21)11-4-5-12-14(7-11)23-9-19-12/h2-7,9H,8H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQQUNRYSRGMBQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CS2)CNC(=O)C3=CC4=C(C=C3)N=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, also known as N-{[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]methyl}-1,3-benzothiazole-6-carboxamide, is a thiazole derivative. Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antifungal, and antitumor drugs. .
Mode of Action
The mode of action of thiazole derivatives can vary depending on the specific compound and its structure. The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug–target protein interaction. Substituents at different positions may alter the orientation types and shield the nucleophilicity of nitrogen. .
Biochemical Pathways
Thiazole derivatives can affect various biochemical pathways depending on their specific targets. For instance, some thiazole derivatives have been found to exhibit antioxidant, analgesic, anti-inflammatory, and antitumor activities. .
Pharmacokinetics
The pharmacokinetics of a compound, including its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, can significantly impact its bioavailability. Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. .
Result of Action
The result of a compound’s action can vary depending on its specific targets and mode of action. Some thiazole derivatives have been found to exhibit significant analgesic and anti-inflammatory activities. .
Biochemical Analysis
Biochemical Properties
These interactions can lead to a wide range of effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities.
Cellular Effects
The cellular effects of N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)benzo[d]thiazole-6-carboxamide are currently unknown. Thiazole derivatives have been shown to influence cell function in a variety of ways. For example, they can impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The exact molecular mechanism of action of this compound is not yet known. Thiazole derivatives are known to exert their effects at the molecular level through a variety of mechanisms. These can include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Biological Activity
N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)benzo[d]thiazole-6-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its antibacterial, anticancer, and anti-inflammatory properties, supported by research findings and data tables.
Chemical Structure and Properties
The compound features a complex structure that includes a thiazole ring, a thiophene moiety, and a benzo[d]thiazole core. The molecular formula is with a molecular weight of 332.4 g/mol. The presence of these heterocycles contributes to its biological activity through various mechanisms of action.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The thiazole and thiophene rings facilitate π-π stacking interactions, while the carboxamide group can form hydrogen bonds with active site residues of target proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of compounds containing thiazole and benzothiazole moieties. For instance, derivatives of benzothiazole have shown promising results against E. coli and S. aureus, with some exhibiting IC50 values as low as 33 nM against DNA gyrase from E. coli (Table 1) .
| Compound | Target | IC50 (nM) |
|---|---|---|
| 9d | DNA gyrase (E. coli) | 33 |
| 10a | Topoisomerase IV (S. aureus) | 45 |
Anticancer Activity
The anticancer potential of this compound has been investigated in various cancer cell lines. In vitro studies indicated that certain derivatives exhibited cytotoxicity comparable to established chemotherapeutic agents like doxorubicin. For example, compounds with specific substitutions on the thiazole ring demonstrated IC50 values less than 1 µg/mL against cancer cell lines .
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| 9 | Jurkat | 1.61 ± 1.92 |
| 10 | A-431 | 1.98 ± 1.22 |
Anti-inflammatory Activity
The anti-inflammatory properties of this compound have also been explored, showing effectiveness in reducing inflammation markers in various models. The mechanism involves inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation.
Study on Antibacterial Efficacy
A study conducted by Haroun et al. synthesized a series of benzothiazole derivatives, including the target compound, which were tested for their antibacterial activity against common pathogens. The results demonstrated significant inhibition against S. aureus, confirming the potential for further development as an antibacterial agent .
Study on Anticancer Activity
In another investigation focusing on anticancer properties, derivatives were tested against multiple cancer cell lines, including MCF7 and A549. The results indicated that certain modifications to the thiazole ring enhanced cytotoxicity, suggesting that structure-activity relationships (SAR) play a crucial role in determining efficacy against cancer cells .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with thiazole and thiophene moieties exhibit promising anticancer properties. The presence of these functional groups in N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)benzo[d]thiazole-6-carboxamide may contribute to its ability to inhibit tumor growth and induce apoptosis in cancer cells. Studies have shown that similar compounds can disrupt cell cycle progression and promote programmed cell death through various signaling pathways.
Antimicrobial Properties
Thiazole derivatives have been documented for their antimicrobial activities against a range of pathogens, including bacteria and fungi. Preliminary studies suggest that this compound may possess similar properties, making it a candidate for further development as an antimicrobial agent.
Neuroprotective Effects
There is growing interest in the neuroprotective effects of compounds derived from thiazole and thiophene structures. The compound's potential to modulate neuroinflammatory responses and protect neuronal cells from oxidative stress is under investigation. Such properties are particularly relevant for developing treatments for neurodegenerative diseases like Alzheimer's and Parkinson's.
Anticancer Research
A study conducted on a series of thiazole derivatives demonstrated significant cytotoxicity against various cancer cell lines, including breast and lung cancer models. The results indicated that modifications to the thiazole structure enhanced efficacy, suggesting that this compound could be optimized for better therapeutic outcomes.
Antimicrobial Testing
In vitro assays showed that related compounds exhibited strong activity against Staphylococcus aureus and Escherichia coli. Further exploration into the specific interactions between the compound and microbial targets is warranted to confirm its potential as an antimicrobial agent.
Neuroprotection Studies
Research investigating the neuroprotective effects of thiazole-containing compounds revealed their ability to reduce neuroinflammation in animal models of stroke. This suggests that this compound may also provide protective effects in neurodegenerative conditions.
Comparison with Similar Compounds
Substituent Variations on the Thiazole Core
The thiazole ring’s substitution pattern significantly influences physicochemical properties. Key comparisons include:
- Key Observations: The target compound’s thiophen-2-yl group distinguishes it from analogs bearing phenyl (e.g., 27 in ) or chlorinated benzothiazole substituents (e.g., 5er in ). Thiophene’s electron-rich nature may enhance π-π interactions in biological systems.
Functional Group Comparisons: Carboxamide vs. Ester Linkers
The carboxamide group in the target compound contrasts with ester-linked analogs, impacting polarity and hydrogen-bonding capacity:
Stereochemical Considerations
Several analogs in the evidence exhibit stereoisomerism, with enantiomeric purity assessed via HPLC:
Q & A
Basic: What synthetic methodologies are commonly employed to prepare N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)benzo[d]thiazole-6-carboxamide?
Answer:
The synthesis typically involves multi-step routes:
- Step 1: Construction of the thiazole core via cyclization reactions using α-halo ketones or thiourea derivatives under reflux conditions (e.g., ethanol/HCl) .
- Step 2: Functionalization of the thiophene moiety via Suzuki-Miyaura coupling or nucleophilic aromatic substitution to introduce the 2-(thiophen-2-yl) group .
- Step 3: Methylation at the 4-position of the thiazole ring using methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) .
- Step 4: Coupling the benzothiazole-6-carboxamide fragment via amide bond formation, often employing carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous DMF .
Key Consideration: Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate intermediates and final products .
Basic: How is the structural integrity of this compound validated in academic research?
Answer:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm substituent positions (e.g., methyl group at C4 of thiazole, thiophene linkage at C2). Aromatic protons in the benzothiazole ring appear as distinct doublets (δ 7.5–8.5 ppm) .
- Mass Spectrometry (HRMS): High-resolution MS verifies molecular weight (e.g., [M+H]⁺ calculated for C₁₈H₁₄N₃OS₂: 344.0521) .
- X-ray Crystallography: SHELX software refines crystal structures to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding between amide groups) .
Advanced: How can researchers design analogs to explore structure-activity relationships (SAR) for this compound?
Answer:
- Core Modifications:
- Benzothiazole Modifications:
- Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) at the 6-position to enhance electrophilicity and binding affinity .
- Methodology:
Advanced: How should researchers address contradictory bioactivity data across different assay systems?
Answer:
- Assay Validation:
- Data Interpretation:
Advanced: What computational strategies are recommended for predicting the compound’s mechanism of action?
Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., Src/Abl) or other targets. Key interactions include:
- MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability and conformational changes .
- QSAR Modeling: Generate 2D/3D descriptors (e.g., logP, polar surface area) to predict ADMET properties .
Advanced: How can researchers resolve crystallographic challenges (e.g., twinning) during structural analysis?
Answer:
- Data Collection: Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) to improve signal-to-noise ratios .
- Refinement:
- Validation: Check R-factor convergence (R₁ < 0.05) and electron density maps (Fo-Fc < 0.3 eÅ⁻³) .
Advanced: What strategies optimize solubility and bioavailability without compromising target affinity?
Answer:
- Prodrug Design: Introduce hydrolyzable groups (e.g., phosphate esters) at the carboxamide to enhance aqueous solubility .
- Salt Formation: Prepare hydrochloride or mesylate salts to improve crystallinity and dissolution rates .
- LogP Optimization: Reduce logP from ~3.5 to 2.0 by adding polar groups (e.g., -OH, -NH₂) to the benzothiazole ring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
